molecular formula C7H10O3 B13890054 Methyl (oxolan-2-ylidene)acetate CAS No. 52196-15-3

Methyl (oxolan-2-ylidene)acetate

Cat. No.: B13890054
CAS No.: 52196-15-3
M. Wt: 142.15 g/mol
InChI Key: IDQLRMOCCRRXCS-UHFFFAOYSA-N
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Description

METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE, also known as methyl 2-(oxolan-2-ylidene)acetate, is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. This compound is characterized by the presence of a dihydrofuran ring and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE typically involves the reaction of dihydrofuran derivatives with acetic acid or its derivatives under specific conditions. One common method includes the esterification of dihydrofuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active dihydrofuran moiety, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-FUROATE: Similar in structure but lacks the dihydrofuran ring.

    METHYL 3-FUROATE: Contains a furan ring instead of a dihydrofuran ring.

    METHYL 2-(TETRAHYDROFURAN-2-YLIDENE)ACETATE: Similar but with a tetrahydrofuran ring instead of a dihydrofuran ring.

Uniqueness

METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE is unique due to its dihydrofuran ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals.

Properties

CAS No.

52196-15-3

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-(oxolan-2-ylidene)acetate

InChI

InChI=1S/C7H10O3/c1-9-7(8)5-6-3-2-4-10-6/h5H,2-4H2,1H3

InChI Key

IDQLRMOCCRRXCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCCO1

Origin of Product

United States

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